molecular formula C9H4BrF2N B1520640 6-Bromo-5,8-difluoroquinoline CAS No. 1133115-72-6

6-Bromo-5,8-difluoroquinoline

Cat. No.: B1520640
CAS No.: 1133115-72-6
M. Wt: 244.03 g/mol
InChI Key: GVFUBMHGLPCFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5,8-difluoroquinoline is a halogenated quinoline derivative with the molecular formula C9H4BrF2N and a molecular weight of 244.04 g/mol. This compound is characterized by the presence of bromine and fluorine atoms at the 6th, 5th, and 8th positions of the quinoline ring system, respectively. Quinolines are heterocyclic aromatic organic compounds known for their diverse biological and chemical properties, making this compound a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,8-difluoroquinoline typically involves the bromination and fluorination of quinoline or its derivatives. One common method is the direct halogenation of quinoline using bromine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride (FeCl3), to facilitate the electrophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch reactors. These reactors are designed to handle the exothermic nature of halogenation reactions and ensure the safety and efficiency of the process. The use of automated systems for the addition of reagents and control of reaction parameters helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5,8-difluoroquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the bromine and fluorine atoms, which can act as directing groups in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the quinoline ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed to reduce the compound.

  • Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4) under controlled conditions.

Major Products Formed: The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-5,8-difluoroquinoline has various scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds. Its halogenated structure makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interaction with biological targets can provide insights into the development of new therapeutic agents.

  • Medicine: Research has explored the use of this compound in the design of new drugs. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

  • Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals. Its unique chemical properties contribute to the development of innovative materials and products.

Mechanism of Action

The mechanism by which 6-Bromo-5,8-difluoroquinoline exerts its effects involves its interaction with molecular targets and pathways in biological systems. The bromine and fluorine atoms can influence the compound's binding affinity to enzymes and receptors, leading to specific biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

6-Bromo-5,8-difluoroquinoline is compared with other similar compounds, such as 6-bromoquinoline, 5,8-difluoroquinoline, and 6-bromo-5-fluoroquinoline. These compounds share structural similarities but differ in the placement and number of halogen atoms, which can affect their chemical and biological properties

List of Similar Compounds

  • 6-Bromoquinoline

  • 5,8-Difluoroquinoline

  • 6-Bromo-5-fluoroquinoline

  • 6-Bromo-7-fluoroquinoline

  • 6-Chloro-5,8-difluoroquinoline

Properties

IUPAC Name

6-bromo-5,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2N/c10-6-4-7(11)9-5(8(6)12)2-1-3-13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFUBMHGLPCFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=C2F)Br)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672344
Record name 6-Bromo-5,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-72-6
Record name Quinoline, 6-bromo-5,8-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-5,8-difluoroquinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-5,8-difluoroquinoline
Reactant of Route 3
Reactant of Route 3
6-Bromo-5,8-difluoroquinoline
Reactant of Route 4
Reactant of Route 4
6-Bromo-5,8-difluoroquinoline
Reactant of Route 5
6-Bromo-5,8-difluoroquinoline
Reactant of Route 6
Reactant of Route 6
6-Bromo-5,8-difluoroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.